[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both furan and pyrazole moieties in a single molecule can impart unique chemical and biological properties, making it a valuable compound for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the reaction of furan-2-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source and a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.
1-methyl-1H-pyrazole-5-carbaldehyde: Another precursor used in the synthesis.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
Pyrazoline derivatives: Reduction products of the pyrazole ring.
Uniqueness
This compound is unique due to the combination of furan and pyrazole rings in a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXLGFYNBKDMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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